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Introduction

SAR-260301 is an orally bioavailable and selective inhibitor of the Class | phosphatidylinositol
3-kinase (PI3K) beta isoform (PI3K[).[1][2] Its mechanism of action involves the selective
inhibition of PI3K[ kinase activity within the PI3K/Akt/mTOR signaling pathway.[3] This
inhibition can lead to apoptosis and growth inhibition in tumor cells, particularly those with a
deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4]
Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors,
contributing to increased tumor cell growth, survival, and resistance to therapies.[3] SAR-
260301's selectivity for PI3Kp is intended to offer a more targeted therapeutic approach with
potentially fewer side effects compared to pan-PI3K inhibitors.

Mechanism of Action

SAR-260301 is a potent, ATP-competitive inhibitor of PI3K[3.[2] In PTEN-deficient tumors, the
loss of PTEN function leads to the hyperactivation of the PI3K/Akt/mTOR pathway, primarily
driven by the PI3Kp isoform. SAR-260301 specifically targets and inhibits the catalytic activity
of the p110p subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-
bisphosphate (P1P2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3
levels prevents the recruitment and activation of downstream effectors such as Akt, ultimately
leading to decreased cell proliferation and survival.
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of SAR-260301.

Data Presentation

In Vitro Activity of SAR-260301
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Parameter Value Cell Line/Target Notes
Orally available and

IC50 (PISKp) 23 nM Enzyme Assay selective PI3K[
inhibitor.[1]
Potent ATP-

IC50 (PI3Kp) 52 nM Enzyme Assay competitive inhibitor.
[2]
PTEN-deficient

IC50 (pAktS473) 60 nM UACC-62 .
melanoma cell line.[1]
Estimated

IC90 (pAktS473) 2 uM UACC-62 concentration for 90%
inhibition.[1]

) ) In low serum

IC50 (Proliferation) 196 nM MEF-3T3-myr-p110p3 -
conditions.[1]

pAkt-S473 IC50 PTEN-deficient cell

39 - 310 nM _
Range lines
pAkt-T308 IC50 PTEN-deficient cell
20 -209 nM

Range

lines

Preclinical Pharmacokinetics of SAR-260301
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. Dose &
Species t1/2 (hours) Cmax AUC Notes
Route
Female SCID
] 3 mg/kg, IV 0.87 [1]
Mice
Mice 10 mg/kg, PO 1.4 [1]
100 mag/kg,
Mice 9ea 2.5 [1]
PO
Female Nude
3 mg/kg, IV 0.87 [1]
Rats
Rats 10 mg/kg, PO 6.9 [1]
Male Beagle
10 mg/kg, PO 4.5 [1]
Dogs
Cmax and
] AUCtau
Rapid )
100 mg QD - ] decreased by ) ] Rapid
absorption Biphasic
Humans 800 mg BID, 56% and S clearance
(tmax 0.5- ) elimination.[5]
PO 22% with observed.
1.5h)
food,
respectively.

Experimental Protocols
In Vivo Formulation Preparation

For oral administration in animal studies, SAR-260301 can be formulated as a suspension. Two

example formulations are provided below.

Formulation 1: Aqueous Suspension

e Prepare a stock solution of SAR-260301 in Dimethyl Sulfoxide (DMSO).

¢ To the DMSO stock, add Polyethylene Glycol 300 (PEG300) and mix until clear.

o Add Tween 80 and mix until the solution is clear.
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o Finally, add sterile double-distilled water (ddH20) to the desired final volume and mix
thoroughly. Note: Ensure the solution is clear after the addition of each solvent.

Formulation 2: Oil-based Suspension
e Prepare a stock solution of SAR-260301 in DMSO.
o Add Corn oil to the DMSO stock and mix until a clear solution is obtained.

It is recommended to keep the final concentration of DMSO below 2% in the working solution,
especially for animals that may be weak.[1]

UACC-62 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using the PTEN-
deficient human melanoma cell line UACC-62.
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Caption: Experimental workflow for a UACC-62 xenograft study with SAR-260301.
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Materials:

e UACC-62 human melanoma cell line

o Appropriate cell culture medium and supplements

e Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
e Matrigel

o Sterile PBS

o Calipers

» SAR-260301 formulation

Procedure:

e Cell Culture: Culture UACC-62 cells in the recommended medium until they reach 70-80%
confluency.

o Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a
cell count. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the
desired concentration (e.g., 5 x 106 cells/100 pL). Keep the cell suspension on ice.

e Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension into the right flank
of each mouse.

e Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can
be calculated using the formula: (Length x Width?) / 2.

e Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.

e Dosing: Administer SAR-260301 orally (e.g., by oral gavage) at the desired dose and
schedule (e.g., 150 mg/kg, twice daily). The control group should receive the vehicle
formulation.
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e Monitoring Efficacy: Measure tumor volume and body weight 2-3 times per week to assess
anti-tumor efficacy and toxicity.

» Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis.

Pharmacodynamic (pAkt) Analysis in Tumor Tissue

This protocol describes the measurement of phosphorylated Akt (pAkt) in tumor tissue as a
biomarker of SAR-260301 target engagement.

Materials:

e Tumor tissue collected from the xenograft study

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Homogenizer

e Microcentrifuge

e Protein quantification assay (e.g., BCA assay)

e Sandwich immunoassay kit for pAkt (Ser473) and total Akt (e.g., Meso Scale Discovery)
Procedure:

» Tissue Collection: At specified time points after the final dose of SAR-260301, euthanize the
mice and immediately excise the tumors.

o Sample Preparation: Snap-freeze the tumors in liquid nitrogen or immediately process them.
o Tissue Lysis: Homogenize the tumor tissue in ice-cold lysis buffer.

» Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20
minutes. Collect the supernatant containing the protein extract.

» Protein Quantification: Determine the protein concentration of each lysate using a suitable
protein assay.
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e Immunoassay: Perform the sandwich immunoassay for pAkt (Ser473) and total Akt
according to the manufacturer's instructions. This typically involves incubating the tumor
lysates on plates coated with capture antibodies, followed by detection with labeled
secondary antibodies.

o Data Analysis: Quantify the levels of pAkt and total Akt. The pharmacodynamic effect of
SAR-260301 is determined by the ratio of pAkt to total Akt, which is then compared between
the treated and vehicle control groups. A sustained inhibition of pAkt of 250% for at least 7
hours has been observed with oral administration of SAR-260301.[1]

Conclusion

SAR-260301 is a selective PISK[ inhibitor with demonstrated in vitro and in vivo activity in
PTEN-deficient cancer models. The provided application notes and protocols offer a framework
for researchers to design and execute preclinical studies to further evaluate the therapeutic
potential of this compound. Careful consideration of the formulation, experimental design, and
pharmacodynamic endpoints is crucial for obtaining robust and reproducible data. Although
SAR-260301's clinical development was halted due to rapid clearance in humans, it remains a
valuable tool for preclinical research into the role of PI3Kp in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612263#sar-260301-formulation-for-in-vivo-animal-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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